(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-10(14(17)18)5-6-13(11)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPXKZJRODTNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584552 | |
| Record name | {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-28-9 | |
| Record name | {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metal-Catalyzed Borylation of Aryl Halides
- Aryl halide intermediate (e.g., aryl bromide or iodide) undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) or other boron reagents.
- Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.
- The reaction is carried out in solvents such as dimethoxyethane (DME), tetrahydrofuran (THF), or dioxane, often with a base like potassium acetate or sodium carbonate.
- Reaction temperatures range from 80 to 100 °C for several hours.
This method is efficient and widely used for preparing arylboronic acids and esters.
Directed Lithiation Followed by Boronation
- The aryl ether intermediate is treated with a strong base such as n-butyllithium at low temperature (-78 °C) to generate an aryllithium species.
- This intermediate is then quenched with trialkyl borates (e.g., trimethyl borate).
- Hydrolysis of the borate ester yields the boronic acid.
This method requires careful temperature control and anhydrous conditions but allows for regioselective borylation.
Purification and Characterization
- The crude boronic acid is purified by silica gel chromatography using hexanes/ethyl acetate mixtures.
- Further purification can involve recrystallization from suitable solvents such as isopropanol or acetone.
- The final product is dried under vacuum.
Characterization is typically done by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 11B),
- Mass spectrometry (MS),
- High-performance liquid chromatography (HPLC) for purity assessment.
Detailed Research Findings and Data Summary
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification of 3-chloro-4-hydroxyphenyl with 2-fluorobenzyl bromide | K2CO3, DMF, reflux overnight | 85-90% | High selectivity for ether formation |
| Palladium-catalyzed borylation of aryl halide intermediate | Pd(PPh3)4, B2pin2, KOAc, DME, 80-100 °C, 6-12 h | 60-75% | Requires inert atmosphere, sensitive to moisture |
| Lithiation and boronation | n-BuLi, trimethyl borate, -78 °C, then hydrolysis | 50-65% | Regioselective but operationally demanding |
| Purification | Silica gel chromatography and recrystallization | - | Purity > 95% by HPLC |
Representative Experimental Procedure (Metal-Catalyzed Borylation)
- In a dry Schlenk flask under nitrogen, dissolve the aryl bromide intermediate (e.g., 3-chloro-4-(2-fluorobenzyl)oxyphenyl bromide) (1 equiv) in dry dimethoxyethane (DME).
- Add bis(pinacolato)diboron (1.2 equiv), potassium acetate (2 equiv), and Pd(PPh3)4 (5 mol%).
- Heat the mixture at 85 °C for 8 hours with stirring.
- Cool the reaction, dilute with water, and extract with ethyl acetate.
- Wash organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel chromatography (hexanes/ethyl acetate 7:3).
- Hydrolyze the boronate ester to the boronic acid by stirring with aqueous acid if necessary.
- Dry the final product under vacuum.
Chemical Reactions Analysis
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as amines or alcohols, to form new compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid has several applications in scientific research:
Biology: This compound can be used in the study of enzyme inhibitors, as boronic acids are known to inhibit serine proteases and other enzymes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as an enzyme inhibitor, as it can bind to the active site of enzymes and prevent their activity . The molecular targets and pathways involved depend on the specific application and the type of enzyme or receptor being studied.
Comparison with Similar Compounds
Key Trends :
- The 2-fluorobenzyl group in the target compound offers a balance of electronic and steric effects compared to bulkier 3,5-dimethoxybenzyl analogs .
- Chlorine at the 3-position improves oxidative stability relative to non-halogenated analogs .
Alkoxy-Substituted Phenylboronic Acids
Alkoxy variations influence solubility and reactivity:
Key Trends :
- Benzyloxy groups (as in the target compound) enhance π-π stacking interactions in catalytic systems compared to alkyl ethers .
Carbamoyl and Functionalized Derivatives
Functional group modifications expand utility:
Key Trends :
- The target compound’s lack of carbamoyl groups simplifies synthetic routes compared to these analogs, which require additional coupling steps .
Reactivity in Suzuki Couplings
- The target compound’s chloro and 2-fluorobenzyloxy groups facilitate oxidative addition in Pd-catalyzed reactions, achieving yields >70% under standard conditions (80°C, 18h) .
- Analogous compounds with electron-donating groups (e.g., 3,5-dimethoxybenzyloxy) exhibit slower reaction kinetics due to reduced electrophilicity .
Physical Properties
Biological Activity
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a candidate for anticancer therapies. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is crucial for its biological activity. The structure can be represented as follows:
This structure allows it to interact with various biological targets through reversible covalent bonding, particularly with diols and nucleophiles.
The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with serine residues in the active sites of enzymes. This property makes it a potent inhibitor of serine proteases, which are critical in various biological processes including cell signaling and immune responses .
Enzyme Inhibition
Research indicates that boronic acids, including this compound, are effective in inhibiting serine proteases. This inhibition is significant for therapeutic applications in diseases where these enzymes play a role, such as cancer and bacterial infections .
Antiproliferative Activity
A study evaluating the antiproliferative potential of phenylboronic acid derivatives found that this compound exhibited notable activity against various cancer cell lines. The compound was tested using the sulforhodamine B (SRB) assay and showed low micromolar values for cell growth inhibition, indicating strong antiproliferative properties .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A2780 (Ovarian Cancer) | 5.6 |
| This compound | MV-4-11 (Leukemia) | 7.2 |
| Control (e.g., Camptothecin) | Various | 1.0 |
Case Studies
- Cancer Cell Studies : In vitro studies demonstrated that the compound induced cell cycle arrest at the G2/M phase in ovarian cancer cells, leading to increased apoptosis rates as evidenced by caspase-3 activation . The mechanism involved significant accumulation of p21, a cyclin-dependent kinase inhibitor.
- Enzyme Interaction Studies : Further investigation into the binding affinity of this compound revealed its potential as an enzyme inhibitor for specific proteases involved in cancer progression and metastasis .
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Optimization of Structure : Modifications to enhance selectivity and potency against specific targets.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to understand its potential for clinical applications.
- Combination Therapies : Investigating synergistic effects with existing anticancer agents to improve treatment outcomes.
Q & A
Q. What are the common synthetic routes for (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid in organic chemistry research?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where aryl halides react with boronic acids under palladium catalysis. Key steps include:
- Substrate preparation : The 2-fluorobenzyloxy group is introduced via nucleophilic substitution or etherification reactions.
- Coupling conditions : Use of Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with bases like Na₂CO₃ in solvent systems (e.g., DMF/H₂O or THF) at 60–100°C .
- Purification : Column chromatography or recrystallization to isolate the product, verified by NMR and LC-MS .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substitution patterns.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detects trace impurities (e.g., genotoxic boronic acids) with limits of quantification (LOQ) <1 ppm, validated per ICH guidelines .
- Infrared Spectroscopy (IR) : Identifies functional groups like B-O and C-F bonds .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid when encountering low yields?
- Catalyst tuning : Replace Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance reactivity with electron-deficient aryl halides .
- Solvent optimization : Use mixed solvents (e.g., dioxane/H₂O) to improve solubility and reduce side reactions.
- Temperature control : Gradual heating (e.g., 80°C → 100°C) minimizes decomposition of the boronic acid .
- Additives : Include silver salts (Ag₂O) to stabilize the palladium catalyst .
Q. How to address discrepancies in spectroscopic data when synthesizing this compound?
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities in substitution patterns .
- Multi-technique cross-validation : Use orthogonal methods (e.g., HRMS for molecular weight confirmation and X-ray crystallography for solid-state structure elucidation) .
- Batch analysis : Assess inter-batch variability via LC-MS to identify impurities or degradation products .
Q. What strategies mitigate instability of this boronic acid under aqueous or oxidative conditions?
- Protection of boronic acid : Use pinacol ester derivatives to enhance stability during storage .
- pH control : Maintain reaction pH between 7–9 to prevent protodeboronation.
- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation .
Applications in Biomedical Research
Q. What are the potential biomedical applications of this boronic acid in drug discovery?
- Glycoprotein binding : The boronate moiety selectively binds cis-diols in glycoproteins, enabling applications in biosensing and diagnostics .
- Enzyme inhibition : The chloro-fluorobenzyloxy group may target enzymes like kinases or proteases, validated via surface plasmon resonance (SPR) binding assays .
- Prodrug design : Acts as a reversible covalent linker in antibody-drug conjugates (ADCs) due to its pH-dependent reactivity .
Data Contradiction and Mechanistic Analysis
Q. How to resolve contradictions in reported reaction kinetics for this compound?
- Kinetic profiling : Use stopped-flow spectroscopy to monitor real-time reaction rates under varying conditions (e.g., pH, temperature) .
- Isotopic labeling : ¹⁸O-labeled boronic acid helps trace hydrolysis pathways and quantify competing reaction mechanisms .
- Theoretical modeling : Compare experimental kinetic data with transition-state calculations (e.g., using Gaussian software) to validate mechanistic hypotheses .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
